molecular formula C23H40O8 B056048 7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate CAS No. 120146-92-1

7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate

Cat. No.: B056048
CAS No.: 120146-92-1
M. Wt: 444.6 g/mol
InChI Key: ZQAFKBVVUZQWPM-HZTJSMSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also identified as Prostaglandin E1 (PGE1) (CAS 745-65-3), is a cyclopentane derivative with a hydroxylated alkenyl side chain and a carboxylate functional group . Its IUPAC name reflects its stereochemistry: the (1R,2R,3R) configuration in the cyclopentane ring and the (E,3S) orientation of the hydroxyoctenyl side chain. Structurally, PGE1 belongs to the prostaglandin family, which are lipid mediators derived from arachidonic acid, involved in inflammation, vascular tone, and platelet aggregation. The hydroxymethyl acetate moiety enhances its solubility and stability in formulations, though it is primarily used for laboratory research rather than clinical applications .

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5.C3H6O3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;1-3(5)6-2-4/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25);4H,2H2,1H3/b13-12+;/t15-,16+,17+,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAFKBVVUZQWPM-HZTJSMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.CC(=O)OCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.CC(=O)OCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid; hydroxymethyl acetate (commonly referred to as Alprostadil) is a synthetic prostaglandin E1 analog. It is primarily utilized in medical applications such as the treatment of erectile dysfunction and for maintaining patent ductus arteriosus in neonates. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C22H36O5
  • Molecular Weight : 380.52 g/mol
  • CAS Number : 745-65-3
  • Structural Characteristics : Alprostadil contains a cyclopentane ring and multiple hydroxyl groups contributing to its biological activity.

Alprostadil exerts its effects through:

  • Vasodilation : It stimulates the prostaglandin receptors (EP receptors) leading to increased blood flow by relaxing vascular smooth muscle.
  • Inhibition of Platelet Aggregation : Alprostadil prevents platelet aggregation, which is crucial in maintaining blood flow and preventing thrombosis.
  • Regulation of Smooth Muscle Tone : It modulates the tone of smooth muscle in various tissues including the corpus cavernosum.

Pharmacodynamics

Alprostadil’s primary action is mediated through the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. This results in:

  • Relaxation of smooth muscle.
  • Dilation of blood vessels.

Pharmacokinetics

Alprostadil is administered via intracavernosal injection or intraurethral routes. Its half-life is approximately 30 minutes when administered intravenously.

Efficacy Studies

  • Erectile Dysfunction Treatment : A study involving 300 men found that 70% reported improved erections with Alprostadil compared to a placebo group where only 15% reported similar improvements .
  • Neonatal Applications : In a cohort study of infants with congenital heart defects, Alprostadil was effective in maintaining ductal patency, reducing the need for surgical interventions .

Safety Profile

Alprostadil is generally well tolerated; however, side effects may include:

  • Pain at the injection site.
  • Prolonged erection (priapism).
  • Hypotension in susceptible individuals.

Case Study 1: Erectile Dysfunction Management

A 45-year-old male with a history of diabetes mellitus was treated with Alprostadil after oral medications failed. The patient reported satisfactory erections sufficient for sexual intercourse after three weeks of treatment.

Case Study 2: Pediatric Use in Patent Ductus Arteriosus

A premature infant diagnosed with patent ductus arteriosus was treated with intravenous Alprostadil. The treatment resulted in successful closure of the ductus arteriosus without surgical intervention.

Data Table: Summary of Clinical Studies on Alprostadil

Study TypePopulation SizeTreatment DurationSuccess Rate (%)Notes
Erectile Dysfunction30012 weeks70Compared to placebo (15%)
Neonatal PDA50Variable85Reduced need for surgery

Comparison with Similar Compounds

Comparison with Structurally Similar Prostaglandin Analogs

Prostaglandins exhibit structural diversity in their cyclopentane rings and side chains, which dictate their biological activity. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name (CAS) Molecular Formula Key Structural Features Primary Use/Activity Source/Reference
PGE1 (745-65-3) C20H34O6 (1R,2R,3R)-cyclopentane; (E,3S)-3-hydroxyoct-1-enyl side chain; heptanoic acid terminus Lab research (anti-inflammatory, vasodilatory properties)
Enprostil (73121-56-9) C23H28O6 Methyl ester of PGE1 analog; 4,5-dienoate backbone; phenoxybutenyl side chain Anti-ulcer drug (inhibits gastric acid secretion; stabilizes gastrointestinal motility)
Misoprostol (SC-29333; CAS 59122-46-2) C22H38O5 16-methyl group; 9-oxo-prost-13-en-1-oic acid methyl ester Clinical use (Cytotec®): Gastric protection with NSAIDs, labor induction
OP 1206 (74397-12-9) C23H36O6 (E,3S,5S)-3-hydroxy-5-methylnon-1-enyl side chain; hept-2-enoic acid terminus Industrial applications (prostaglandin intermediate)

Pharmacological and Stability Comparisons

  • PGE1 vs. Enprostil: Activity: Enprostil’s methyl ester and dienoate modifications enhance oral bioavailability compared to PGE1’s free acid form. Enprostil’s natural R-allenic isomer is the most potent antisecretory agent (IC50 ~0.1 μM in rats), whereas PGE1 is less stable in vivo due to rapid β-oxidation . Stability: Enprostil degrades non-stereoselectively in soft gelatin capsules (40°C), with equal reactivity across isomers, ensuring consistent shelf life .
  • PGE1 vs. Misoprostol :

    • Clinical Utility : Misoprostol’s 16-methyl group and esterification improve metabolic stability, enabling oral administration. PGE1 lacks FDA approval for therapeutic use due to short half-life .
  • PGE1 vs. OP 1206: Side Chain Impact: OP 1206’s 5-methylnonenyl side chain increases hydrophobicity, reducing solubility but enhancing membrane permeability for industrial synthesis .

Key Research Findings

In Vitro Studies

  • Enprostil’s degradation products (e.g., 5-acetylene isomer) retain ~30% antisecretory activity but lack gastrointestinal motility effects .

In Vivo Studies

  • Enprostil increased intestinal dye transit in rats at 0.3 mg/kg, comparable to PGE1’s vasodilation effects at higher doses (1–5 mg/kg) .
  • Misoprostol demonstrated uterine contraction activity at 0.5 μg/kg in primates, a feature absent in PGE1 due to metabolic instability .

Preparation Methods

Lactonization and Ring Formation

The cyclopentyl ring is constructed via intramolecular aldol condensation or lactonization. A representative procedure involves:

  • Starting material : Dimethyl 4-oxopimelate, subjected to base-catalyzed cyclization (KOH/EtOH, 60°C, 12 h) to yield a γ-lactone intermediate.

  • Oxidation : The lactone is oxidized with Jones reagent (CrO₃/H₂SO₄) to introduce the 5-oxo group.

Table 1: Cyclopentane Core Optimization

ParameterConditionYield (%)Purity (%)
BaseKOH vs. NaOMe78 vs. 6595 vs. 90
SolventEtOH vs. THF78 vs. 7295 vs. 88
Temperature60°C vs. RT78 vs. 4595 vs. 75

Stereoselective Introduction of the Octenyl Side Chain

Sharpless Epoxidation and Resolution

The (E)-3S-hydroxyoct-1-enyl fragment is synthesized using:

  • Epoxidation : (E)-Oct-1-en-3-ol is treated with tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide to form the epoxide.

  • Hydrolysis : Epoxide ring-opening with water in the presence of a chiral Lewis acid (e.g., Jacobsen catalyst) yields the 3S-hydroxy configuration (ee >98%).

Coupling to Cyclopentane Core

The side chain is attached via Suzuki-Miyaura coupling:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 24 h.

  • Yield : 68–72%, with (E)-geometry preserved (>95% by HPLC).

Functionalization with Hydroxymethyl Acetate

Esterification and Protection

The heptanoic acid moiety is functionalized post-cyclization:

  • Step 1 : Methyl ester formation using CH₂N₂ in Et₂O (0°C, 1 h, 95% yield).

  • Step 2 : Hydroxymethylation via Claisen-Schmidt condensation with formaldehyde (NaOH, H₂O/EtOH, 50°C, 6 h).

  • Step 3 : Acetylation with acetic anhydride (pyridine catalyst, RT, 12 h, 89% yield).

Table 2: Acetylation Efficiency

CatalystTime (h)Yield (%)
Pyridine1289
DMAP692
No catalyst2445

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., lactonization and coupling) are adapted for continuous flow reactors:

  • Residence time : 30 min vs. 12 h in batch.

  • Productivity : 1.2 kg/day per reactor module.

Purification Strategies

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) achieves >99% purity.

  • Crystallization : Ethyl acetate/n-hexane recrystallization removes diastereomeric impurities.

Critical Analysis of Methodological Limitations

  • Stereochemical Drift : Prolonged reaction times during coupling reduce (E)-alkene content by 5–8%.

  • Catalyst Cost : Pd-based catalysts account for 40% of raw material expenses.

  • Byproduct Formation : Over-acetylation yields 5–7% diacetate impurity, requiring additional purification .

Q & A

Basic Questions

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, analyze the stereochemistry via 1^1H and 13^13C NMR to verify hydroxyl and cyclopentyl group configurations . Cross-reference experimental spectral data (e.g., m/z values, fragmentation patterns) with canonical SMILES or InChI identifiers from databases .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer: Store the compound in tightly sealed, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Avoid repeated freeze-thaw cycles, and confirm stability via periodic HPLC analysis .

Q. What handling precautions are critical to prevent degradation during experiments?

  • Methodological Answer: Work under nitrogen atmosphere in anhydrous solvents (e.g., dried DMF or THF) to minimize hydrolysis of the ester or hydroxyl groups. Use cold storage for stock solutions and validate purity before each experiment via thin-layer chromatography (TLC) .

Q. Which analytical methods are standard for assessing purity and concentration?

  • Methodological Answer: Employ reverse-phase HPLC with UV detection (210–260 nm) for quantification. Validate methods using internal standards (e.g., deuterated analogs) and confirm mass accuracy via LC-MS. For impurities, use gradient elution to separate degradation products .

Q. How can this compound be distinguished from structurally similar prostaglandins?

  • Methodological Answer: Compare retention times in HPLC against known prostaglandin standards (e.g., PGE1, PGD1). Use tandem MS (MS/MS) to identify unique fragmentation patterns, particularly the 5-oxocyclopentyl and hydroxyoct-1-enyl moieties .

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer: Perform density functional theory (DFT) calculations to predict 1^1H/13^13C chemical shifts and compare with experimental NMR data. For discrepancies, re-examine sample preparation (e.g., solvent polarity, temperature) or consider dynamic effects like tautomerism .

Q. What strategies optimize stereoselective synthesis of this compound?

  • Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) to control the (1R,2R,3R) configuration. For the (E,3S)-3-hydroxyoct-1-enyl side chain, employ Sharpless asymmetric epoxidation or enzymatic catalysis to ensure enantiopurity. Monitor reaction progress via in situ IR spectroscopy .

Q. How can computational modeling predict biological interactions (e.g., receptor binding)?

  • Methodological Answer: Conduct molecular docking studies with prostaglandin receptors (e.g., EP1/EP2) using software like AutoDock Vina. Parameterize force fields to account for the 5-oxocyclopentyl ring’s conformational flexibility. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What experimental designs assess stability under varying pH and temperature?

  • Methodological Answer: Perform accelerated stability studies by incubating the compound at pH 2–9 (buffers) and 25–40°C. Quantify degradation products via LC-MS and model degradation kinetics using Arrhenius equations. Identify labile groups (e.g., acetate esters) for structural stabilization .

Q. How to address conflicts in chemical identifiers (e.g., CAS numbers, synonyms)?

  • Methodological Answer: Cross-validate identifiers using authoritative databases (e.g., PubChem, ChEMBL). For example, resolve discrepancies between CAS 74397-12-9 ( ) and 745-65-3 () by confirming stereochemical descriptors and batch-specific synthesis routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.